![molecular formula C19H29N5OS B5563065 1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)
1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol
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Description
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Compounds containing 1,2,4-triazole and piperidine units are frequently subjects of synthetic chemistry research, aiming to explore novel reactions and synthesize new heterocyclic compounds. The Mannich reaction, for example, has been utilized to synthesize N,S-containing heterocycles, showcasing the potential of incorporating 1,2,4-triazole and piperidine motifs in complex molecules for further structural and functional analysis (Dotsenko et al., 2012).
Biological Activities and Drug Discovery
Research on 1,2,4-triazole and piperidine derivatives often focuses on evaluating their biological activities, with many studies investigating their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. For instance, compounds with these moieties have been explored for their trypanocidal activities, offering insights into their potential as antiparasitic drugs (Franklim et al., 2013). Similarly, the antimicrobial activities of novel 1,2,4-triazole derivatives have been screened, revealing some compounds with significant effectiveness against various microorganisms (Bektaş et al., 2010).
Molecular Docking and Computational Studies
Molecular docking and computational studies often employ compounds containing 1,2,4-triazole and piperidine units to explore their interactions with biological targets. Such studies provide valuable insights into the potential therapeutic applications of these compounds. For example, molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their mechanism behind anticancer properties, demonstrating the importance of computational approaches in drug design processes (Karayel, 2021).
properties
IUPAC Name |
1-[[4-methyl-5-[1-(thiophen-3-ylmethyl)piperidin-4-yl]-1,2,4-triazol-3-yl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5OS/c1-22-18(13-24-9-4-17(25)5-10-24)20-21-19(22)16-2-7-23(8-3-16)12-15-6-11-26-14-15/h6,11,14,16-17,25H,2-5,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFLRKCPCDFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CSC=C3)CN4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol |
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